(2-Methoxy-4-(trifluoromethoxy)phenyl)boronic acid
CAS No.: 355836-10-1
Cat. No.: VC21189351
Molecular Formula: C8H8BF3O4
Molecular Weight: 235.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 355836-10-1 |
|---|---|
| Molecular Formula | C8H8BF3O4 |
| Molecular Weight | 235.95 g/mol |
| IUPAC Name | [2-methoxy-4-(trifluoromethoxy)phenyl]boronic acid |
| Standard InChI | InChI=1S/C8H8BF3O4/c1-15-7-4-5(16-8(10,11)12)2-3-6(7)9(13)14/h2-4,13-14H,1H3 |
| Standard InChI Key | AJCQJELUJDPGEY-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=C(C=C1)OC(F)(F)F)OC)(O)O |
| Canonical SMILES | B(C1=C(C=C(C=C1)OC(F)(F)F)OC)(O)O |
Introduction
Chemical Structure and Basic Properties
(2-Methoxy-4-(trifluoromethoxy)phenyl)boronic acid is an organoboron compound with the molecular formula C8H8BF3O4. This compound belongs to the broader class of arylboronic acids, characterized by the presence of a boronic acid group (-B(OH)2) directly attached to an aromatic ring. What distinguishes this particular compound is its substitution pattern, featuring a methoxy group (-OCH3) at the ortho position (C-2) and a trifluoromethoxy group (-OCF3) at the para position (C-4) of the phenyl ring.
Synthesis and Preparation Methods
The synthesis of (2-Methoxy-4-(trifluoromethoxy)phenyl)boronic acid typically involves established methods for preparing arylboronic acids, adapted to accommodate the specific substitution pattern.
Common Synthetic Routes
Several synthetic approaches can be employed to prepare (2-Methoxy-4-(trifluoromethoxy)phenyl)boronic acid:
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Metalation-Borylation Sequence: This approach involves the lithiation or magnesiation of an appropriately substituted aryl halide, followed by reaction with a borate ester and subsequent hydrolysis.
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Palladium-Catalyzed Borylation: Direct borylation of (2-methoxy-4-(trifluoromethoxy)benzene) or its halogen derivatives using bis(pinacolato)diboron and a palladium catalyst, followed by hydrolysis of the resulting boronic ester.
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From Corresponding Aryl Halides: The boronic acid can be prepared from (2-methoxy-4-(trifluoromethoxy)phenyl) halides through metal-catalyzed borylation reactions.
Purification and Characterization
After synthesis, purification methods may include recrystallization, column chromatography, or other separation techniques. Characterization typically involves a combination of spectroscopic methods (NMR, IR, MS) and elemental analysis to confirm the structure and purity of the compound.
Reactivity and Chemical Behavior
The reactivity of (2-Methoxy-4-(trifluoromethoxy)phenyl)boronic acid is influenced by both the boronic acid functional group and the substituents on the aromatic ring.
Boronic Acid Functionality
The boronic acid group (-B(OH)2) is Lewis acidic and can participate in various reactions:
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Cross-Coupling Reactions: Boronic acids are key reagents in Suzuki-Miyaura cross-coupling reactions, where they react with aryl halides to form biaryl compounds. The electronic effects of the methoxy and trifluoromethoxy substituents would influence the reactivity in these coupling reactions.
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Condensation Reactions: Boronic acids can form cyclic boronate esters with diols, a property that is exploited in various applications including sensing and separation.
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Oxidation: Boronic acids can undergo oxidation to form phenols, a reaction that is sometimes utilized in organic synthesis.
Influence of Substituents
The methoxy group at the ortho position is electron-donating through resonance effects, while the trifluoromethoxy group at the para position is electron-withdrawing through inductive effects. This substitution pattern creates a unique electronic distribution that affects:
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Acidity: Studies on trifluoromethoxy-substituted phenylboronic acids have shown that the introduction of the -OCF3 group influences the acidity, with the effect depending on the position of the substituent. In ortho-substituted isomers, the acidity is generally lower compared to meta and para isomers .
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Hydrogen Bonding: The ortho-methoxy group can participate in intramolecular hydrogen bonding with the boronic acid group, potentially affecting the compound's properties and reactivity .
Applications in Organic Synthesis
(2-Methoxy-4-(trifluoromethoxy)phenyl)boronic acid serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules through carbon-carbon bond-forming reactions.
Suzuki-Miyaura Cross-Coupling
The most significant application of (2-Methoxy-4-(trifluoromethoxy)phenyl)boronic acid is in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the arylboronic acid and various organic halides, particularly aryl halides.
Structural Characteristics in Solid State
X-ray crystallographic studies of trifluoromethoxy-substituted phenylboronic acids have provided insights into their solid-state structures. These studies have revealed that hydrogen-bonded dimers are common structural motifs in the solid state of these compounds .
Hydrogen Bonding Patterns
In ortho-substituted trifluoromethoxy phenylboronic acids, intramolecular hydrogen bonding with the -OCF3 group has been observed, although this interaction is typically weaker than that observed in analogous -OCH3 derivatives . By extension, (2-Methoxy-4-(trifluoromethoxy)phenyl)boronic acid would likely exhibit intramolecular hydrogen bonding between the boronic acid group and the ortho-methoxy substituent, potentially influencing its properties and reactivity.
Crystal Packing
The crystal packing of (2-Methoxy-4-(trifluoromethoxy)phenyl)boronic acid would be influenced by both intermolecular hydrogen bonding (primarily through the boronic acid groups) and potential π-π stacking interactions between the aromatic rings. The presence of the trifluoromethoxy group might also contribute to specific packing arrangements through weak interactions involving the fluorine atoms.
Comparative Analysis with Related Compounds
A comparison of (2-Methoxy-4-(trifluoromethoxy)phenyl)boronic acid with structurally related compounds provides valuable insights into the effects of substitution patterns on properties and reactivity.
Comparison with (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid
(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid (CAS: 312936-89-3) differs from our target compound by having a trifluoromethyl (-CF3) group instead of a trifluoromethoxy (-OCF3) group at the para position . This structural difference affects:
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Electronic Properties: The -CF3 group is more strongly electron-withdrawing than the -OCF3 group, potentially leading to higher acidity of the boronic acid group.
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Physical Properties: Compounds with -CF3 groups typically have different solubility profiles and melting points compared to their -OCF3 counterparts.
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Biological Activity: The biological interactions of -CF3 and -OCF3 groups can differ significantly, potentially leading to different biological activities.
Comparison with (2-fluoro-3-methoxy-4-(trifluoromethoxy)phenyl)boronic acid
(2-fluoro-3-methoxy-4-(trifluoromethoxy)phenyl)boronic acid features an additional fluoro substituent at the ortho position and a repositioned methoxy group . This more complex substitution pattern would likely result in:
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Altered Electronic Distribution: The additional fluoro substituent would further modify the electronic distribution on the aromatic ring.
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Different Hydrogen Bonding Patterns: The ortho-fluoro substituent would prevent the formation of intramolecular hydrogen bonds with the boronic acid group.
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Enhanced Reactivity in Certain Applications: The additional fluoro substituent might enhance reactivity in specific synthetic applications or biological interactions.
Spectroscopic Data Analysis
Based on studies of similar compounds, the spectroscopic data for (2-Methoxy-4-(trifluoromethoxy)phenyl)boronic acid would include the following characteristics:
1H NMR
The 1H NMR spectrum would show signals for:
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Methoxy protons (singlet, approximately 3.8-4.0 ppm)
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Aromatic protons (complex pattern, 6.8-7.5 ppm)
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Boronic acid protons (broad signal, 4.5-5.5 ppm, potentially exchangeable)
13C NMR
The 13C NMR spectrum would display signals for:
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Methoxy carbon (approximately 55-57 ppm)
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Trifluoromethoxy carbon (quartet due to C-F coupling, approximately 120-122 ppm)
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Aromatic carbons (multiple signals, 110-160 ppm)
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Carbon bearing the boronic acid group (broad signal due to coupling with boron)
19F NMR
The 19F NMR spectrum would show a characteristic signal for the trifluoromethoxy group (approximately -58 to -60 ppm).
11B NMR
The 11B NMR spectrum would display a broad signal characteristic of boronic acids (approximately 28-30 ppm).
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